molecular formula C11H10N4O4 B4138086 6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine

6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine

Cat. No. B4138086
M. Wt: 262.22 g/mol
InChI Key: LCIYYQHPQNKUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as nitroaminopyrimidine and is widely used in biochemistry and pharmacology research.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It is believed that the compound targets specific proteins involved in the cell cycle and DNA replication, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine have been studied extensively. It has been shown to have anti-cancer activity and is being investigated as a potential treatment for various types of cancer. The compound has also been shown to have anti-inflammatory properties and has potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine in lab experiments include its high purity and stability. The compound is also readily available and relatively easy to synthesize. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and training to handle it safely.

Future Directions

There are many future directions for research involving 6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine. One area of research is the development of new drugs based on this compound. Another area of research is the study of the compound's mechanism of action and its potential use in treating other diseases. Additionally, further research is needed to determine the compound's safety and toxicity in humans.

Scientific Research Applications

The compound 6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine has potential use in various scientific research applications. It is commonly used as a starting material for the synthesis of other pyrimidine derivatives. This compound is also used in the development of new drugs and as a tool for studying various biological processes. It has been shown to have activity against certain cancer cell lines and has potential use in cancer treatment.

properties

IUPAC Name

6-(4-methoxyphenoxy)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-18-7-2-4-8(5-3-7)19-11-9(15(16)17)10(12)13-6-14-11/h2-6H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIYYQHPQNKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
6-(4-methoxyphenoxy)-5-nitro-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.